molecular formula C13H14Cl3NO3 B5064772 Butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate

Butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate

Cat. No.: B5064772
M. Wt: 338.6 g/mol
InChI Key: JFCQJJGGLPAWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, where the butyl group is attached to the benzoate moiety, and the amino group is substituted with a trichloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the introduction of the trichloroacetyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the esterification can be catalyzed by sulfuric acid or other strong acids, and the trichloroacetylation can be facilitated by reagents like trichloroacetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 4-aminobenzoic acid and butanol.

    Reduction: The trichloroacetyl group can be reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include 4-aminobenzoic acid, various substituted benzoates, and reduced derivatives of the trichloroacetyl group.

Scientific Research Applications

Butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate involves its interaction with specific molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the modification of proteins, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: Lacks the trichloroacetyl group, making it less reactive in certain chemical reactions.

    Butyl 4-nitrobenzoate: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

    Butyl 4-(dimethylamino)benzoate: Features a dimethylamino group, which alters its chemical and biological properties.

Uniqueness

This compound’s ability to undergo specific chemical transformations and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl3NO3/c1-2-3-8-20-11(18)9-4-6-10(7-5-9)17-12(19)13(14,15)16/h4-7H,2-3,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQJJGGLPAWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.